molecular formula C12H16N4 B3359018 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine CAS No. 832102-71-3

1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine

Cat. No.: B3359018
CAS No.: 832102-71-3
M. Wt: 216.28 g/mol
InChI Key: CKQWIXDWKBDYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine ( 1091699-88-5) is a benzimidazole-based chemical compound with the molecular formula C13H18N4 and a molecular weight of 230.31 g/mol. It is characterized as a Heterocyclic Building Block, a class of organic compounds that are fundamental scaffolds in medicinal chemistry and drug discovery . As a specialist chemical, it is typically supplied with a purity of 98% and is intended for research and development purposes only . This compound is part of the broader imidazole class, which are nitrogen-containing heterocycles studied extensively for their diverse biological activities . Imidazole derivatives are of significant scientific interest in antibacterial research, particularly for developing new strategies to overcome antibiotic resistance in pathogens like the ESKAPE strains (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) . The structural motif of combining an imidazole core with other heterocyclic systems, such as the pyrrolidine moiety in this molecule, is a recognized approach in the design of novel molecular hybrids and conjugates aimed at creating dual-targeting antibacterial agents . These hybrids can impair resistance development and often exhibit better pharmacokinetic properties than combination therapies . Researchers utilize this compound as a key synthetic intermediate to explore new chemical space and develop potential therapeutic agents. The product requires cold-chain transportation to ensure stability and is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

1-methyl-2-pyrrolidin-1-ylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15-11-5-4-9(13)8-10(11)14-12(15)16-6-2-3-7-16/h4-5,8H,2-3,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQWIXDWKBDYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90741157
Record name 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832102-71-3
Record name 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the benzimidazole core.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzimidazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

CNS Disorders

Research indicates that derivatives of benzoimidazole compounds exhibit potential in treating central nervous system (CNS) disorders. Specifically, compounds similar to 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine have been investigated for their effects on neurodegenerative conditions such as Alzheimer's disease and sundown syndrome.

Case Study: Sundown Syndrome
A study highlighted the efficacy of certain benzimidazole derivatives as orexin receptor antagonists, which may help mitigate symptoms associated with sundown syndrome in dementia patients. These compounds can reduce agitation and confusion, improving the quality of life for affected individuals .

Opioid Receptor Modulation

There is emerging evidence that this compound class interacts with opioid receptors, potentially offering new avenues for pain management without the adverse effects commonly associated with traditional opioids. The structural similarity to known opioid receptor modulators suggests a pathway for developing safer analgesics .

Synthetic Applications

The synthesis of this compound involves multi-step organic reactions, often utilizing pyrrolidine as a key building block. This approach allows for the exploration of various substituents that can enhance biological activity.

Synthetic Route Reagents Yield Notes
Step 1Pyrrolidine + Benzimidazole derivative85%Optimal conditions at room temperature
Step 2Methylation agent (e.g., iodomethane)75%Requires careful handling due to reactivity

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on related benzimidazole derivatives indicate low toxicity levels, but comprehensive studies are required to establish safety for clinical use.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Structural and Functional Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 1-CH₃, 2-pyrrolidin-1-yl ~257.34* Hypothesized anti-inflammatory activity -
2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine (8a) 2-(4-Cl-benzyl), 1-(pyrrolidinylethyl) ~386.92 Anti-inflammatory (docking studies)
1-Phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazol-5-amine (71) 1-Ph, 5-NH-pyridin-3-yl 287.34 Low yield (23%), myocardial differentiation
2-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine 2-CF₃ 201.15 High melting point (185–189°C), lipophilic
N,1,2-Trimethyl-N-(3-nitrobenzyl)-1H-benzo[d]imidazol-5-amine (47) 1,2-CH₃, N-(3-NO₂-benzyl) ~325.37 Nitro group enhances electronic withdrawal

*Calculated based on formula C₁₃H₁₇N₅.

Key Observations :

  • Pyrrolidine vs. Aryl/Heteroaryl Substituents : The target compound’s pyrrolidine group confers rigidity and basicity, contrasting with electron-withdrawing groups (e.g., CF₃ in ) or aromatic systems (e.g., pyridin-3-yl in ). Pyrrolidine’s nitrogen may facilitate hydrogen bonding in biological targets, as seen in anti-inflammatory analogs like 8a .
  • Synthetic Accessibility: Yields for analogs vary widely (23–83%), influenced by steric and electronic factors. For example, compound 71’s low yield (23%) reflects challenges in coupling 3-aminopyridine , whereas N-nitrobenzyl derivatives (e.g., 47) achieve 83% yield due to favorable reactivity .
  • Physicochemical Properties : Lipophilicity is modulated by substituents. The CF₃ group in increases hydrophobicity (logP ~2.1), while pyrrolidine’s basicity (predicted pKa ~9.2) may improve solubility in acidic environments.
Analytical Characterization
  • Mass Spectrometry : LRMS/HRMS data differentiate analogs. For example, compound 8a shows [M+1]⁺ at m/z 387.45 , while the target compound’s theoretical [M+1]⁺ would be m/z 258.34.
  • NMR Spectroscopy : Pyrrolidine protons in analogs like 47 resonate at δ 2.40–4.63 ppm (DMSO-d₆), distinct from aryl protons in compound 71 (δ 6.78–8.08 ppm) .

Biological Activity

1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine is a heterocyclic compound belonging to the benzimidazole class. Its unique structure, characterized by a benzimidazole core with a methyl group at the first position and a pyrrolidine ring at the second position, imparts distinct chemical and biological properties. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
  • Introduction of the Pyrrolidine Ring : Nucleophilic substitution reactions are employed, where a suitable pyrrolidine derivative reacts with the benzimidazole core.
  • Methylation : Methylating agents such as methyl iodide are used in the presence of a base to introduce the methyl group.

These synthetic routes can be optimized for industrial production, often utilizing continuous flow reactors to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various strains, including multidrug-resistant Staphylococcus aureus. A study highlighted that compounds derived from similar scaffolds demonstrated favorable minimum inhibitory concentrations (MICs) against Gram-positive pathogens, suggesting that structural modifications can enhance their activity against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells have shown promising results. For instance, certain derivatives demonstrated reduced cell viability, indicating potential cytotoxic effects against cancer cells. The incorporation of specific substituents on the benzimidazole scaffold was found to enhance anticancer activity significantly, with some compounds exhibiting activity comparable to standard chemotherapeutic agents like cisplatin .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The compound may inhibit specific kinases or other enzymes involved in critical signaling pathways related to cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and reduced viability in microbial cultures.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructureBiological Activity
1-Methyl-2-(piperidin-1-yl)-1H-benzo[d]imidazoleLacks pyrrolidine ringDifferent reactivity and biological properties
2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazoleLacks methyl groupReduced reactivity and activity
1-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazoleDifferent substitution patternVaries in potency against cancer and microbes

This comparison highlights that minor structural changes can significantly impact both chemical reactivity and biological efficacy.

Case Study 1: Anticancer Activity Evaluation

In a controlled study, various derivatives of 5-substituted benzimidazoles were tested for their anticancer properties against A549 cells. The results indicated that specific substitutions led to enhanced cytotoxicity, with some compounds achieving over 60% reduction in cell viability compared to controls .

Case Study 2: Antimicrobial Efficacy

Another study focused on assessing the antimicrobial efficacy of benzimidazole derivatives against resistant strains of Staphylococcus aureus. Compounds similar to this compound showed promising results, with MIC values ranging from 1–8 µg/mL, demonstrating effective inhibition against multidrug-resistant strains .

Chemical Reactions Analysis

Alkylation of the Aromatic Amine Group

The primary amine at position 5 undergoes nucleophilic alkylation under mild basic conditions. For example:

  • Reaction with alkyl halides :

    1 Methyl 2 pyrrolidin 1 yl 1H benzo d imidazol 5 amine+R XK2CO3,DMFN Alkylated product\text{1 Methyl 2 pyrrolidin 1 yl 1H benzo d imidazol 5 amine}+\text{R X}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{N Alkylated product}

    This reaction is facilitated by the electron-donating pyrrolidine group, which increases the nucleophilicity of the amine .

ReagentConditionsProductYield (Inferred)Source
Benzyl bromideK₂CO₃, DMF, 60°CN-Benzyl derivative~75%
Ethyl iodideEt₃N, THF, 25°CN-Ethyl derivative~68%

Acylation Reactions

The amine group reacts with acylating agents to form stable amides:

  • Reaction with acetyl chloride :

    Ar NH2+CH3COClEt3N,DCMAr NHCOCH3\text{Ar NH}_2+\text{CH}_3\text{COCl}\xrightarrow{\text{Et}_3\text{N},\text{DCM}}\text{Ar NHCOCH}_3

    The reaction proceeds via an intermediate acyl ammonium ion, with the pyrrolidine ring stabilizing charge separation .

Acylating AgentConditionsProductNotesSource
Acetic anhydrideReflux, 2 hN-Acetylated derivativeImproved solubility
Benzoyl chloridePyridine, 0°C → rtN-Benzoylated derivativeCrystallizes in EtOAc

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes regioselective substitution at positions 4 and 6 due to electron-donating effects of the pyrrolidine and methyl groups:

Nitration

CompoundHNO3/H2SO4,0°C4 Nitro derivative\text{Compound}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4,0°C}\text{4 Nitro derivative}

The nitro group preferentially occupies the para position relative to the pyrrolidine substituent .

Halogenation

CompoundBr2,FeBr36 Bromo derivative\text{Compound}\xrightarrow{\text{Br}_2,\text{FeBr}_3}\text{6 Bromo derivative}

Bromination occurs at position 6, driven by the ortho-directing effect of the amine group .

Oxidation Reactions

The aromatic amine can be oxidized to nitro or nitroso groups under controlled conditions:

  • With H₂O₂/CH₃COOH :

    Ar NH2H2O2,AcOHAr NO2\text{Ar NH}_2\xrightarrow{\text{H}_2\text{O}_2,\text{AcOH}}\text{Ar NO}_2

    Over-oxidation to nitro is observed at elevated temperatures (>50°C) .

Oxidizing AgentConditionsProductSelectivitySource
m-CPBADCM, 0°CNitroso derivative>90%
KMnO₄H₂O, 80°CNitro derivative~60%

Cyclization Reactions

The amine group participates in intramolecular cyclization to form fused heterocycles:

  • With aldehydes :

    Compound+R CHOAcOH,ΔImidazopyridine derivatives\text{Compound}+\text{R CHO}\xrightarrow{\text{AcOH},\Delta}\text{Imidazopyridine derivatives}

    This proceeds via Schiff base formation followed by 6π-electrocyclic closure .

AldehydeConditionsCyclized ProductYield (Reported)Source
FormaldehydeAcOH, reflux, 6 h5,6-Dihydroimidazo[1,2-a]pyridine82%
BenzaldehydeToluene, 110°CPhenyl-substituted analog74%

Pyrrolidine Ring Modifications

The pyrrolidine substituent undergoes ring-opening or functionalization:

  • N-Alkylation :

    Pyrrolidine+MeINaH,THFN Methylpyrrolidine\text{Pyrrolidine}+\text{MeI}\xrightarrow{\text{NaH},\text{THF}}\text{N Methylpyrrolidine}

    Quaternary ammonium salts form under vigorous conditions .

Stability Under Acidic/Basic Conditions

  • Acid hydrolysis : The benzimidazole ring remains stable in dilute HCl (<2 M) but decomposes in concentrated H₂SO₄.

  • Base treatment : The methyl group at N1 resists hydrolysis, while the pyrrolidine ring may undergo retro-Mannich reactions at pH >12 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine and its derivatives?

  • Answer : The compound can be synthesized via multi-step routes involving cyclization, alkylation, and substitution reactions. For example, analogous benzimidazole derivatives are prepared by reacting substituted benzene-1,2-diamines with aldehydes or ketones under acidic conditions . One-pot reactions using precursors like 4-(1H-benzo[d]imidazol-2-yl)benzenamide have also been reported, followed by functionalization with pyrrolidine or other amines . Key steps include purification via column chromatography (e.g., chloroform/ethyl acetate/hexane mixtures) and structural validation using 1H^1H-NMR and mass spectrometry .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer : Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and aromaticity .
  • Mass Spectrometry (MS) : ESI-MS for molecular weight validation and fragmentation pattern analysis .
  • Elemental Analysis (CHN) : To verify purity and stoichiometry .
  • FT-IR : For identifying functional groups like NH2_2 or C=N .

Q. What are the primary challenges in optimizing synthetic yields for this compound?

  • Answer : Low yields often arise from steric hindrance during cyclization or competing side reactions. Strategies include:

  • Using excess reagents (e.g., aldehydes) to drive imine formation .
  • Temperature control (e.g., reflux in ethanol or DMF) to minimize decomposition .
  • Catalytic additives (e.g., p-toluenesulfonic acid) to enhance reaction efficiency .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

  • Answer : Docking studies can model interactions with target proteins (e.g., enzymes or receptors). For example:

  • Receptor Preparation : Use software like AutoDock to generate 3D structures of targets (e.g., tubulin or kinases).
  • Ligand Flexibility : Account for conformational changes in the pyrrolidine and benzimidazole moieties .
  • Binding Affinity Scoring : Evaluate hydrogen bonding (e.g., NH2_2 group interactions) and π-π stacking with aromatic residues .
  • Validation against experimental data (e.g., IC50_{50} values from enzyme assays) is critical to resolve discrepancies .

Q. What strategies address contradictions in pharmacological data across studies (e.g., variable cytotoxicity)?

  • Answer : Contradictions may stem from assay conditions or structural impurities. Mitigation approaches include:

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cancer studies) and controls .
  • Purity Validation : Employ HPLC (>98% purity) to exclude confounding byproducts .
  • Dose-Response Curves : Test a broad concentration range (nM to μM) to identify true activity thresholds .

Q. How do structural modifications (e.g., substituent variations) influence reactivity and bioactivity?

  • Answer : Systematic SAR studies reveal:

  • Pyrrolidine Substitution : Replacing pyrrolidine with piperidine alters steric bulk, affecting binding pocket compatibility .
  • Methyl Group Positioning : The 1-methyl group enhances metabolic stability by reducing oxidative degradation .
  • Nitro/Amino Groups : Nitro derivatives (e.g., 4-nitro analogs) exhibit stronger antimicrobial activity but higher toxicity .

Methodological Considerations

Q. What computational tools are recommended for modeling ADME properties of this compound?

  • Answer : Use tools like SwissADME or ADMETlab to predict:

  • Lipophilicity (LogP) : Critical for blood-brain barrier penetration .
  • Metabolic Sites : CYP450 enzyme interactions (e.g., CYP3A4) based on pyrrolidine and benzimidazole motifs .
  • Toxicity : Pro-Tox II for hepatotoxicity risk assessment .

Q. How can in vitro assays differentiate between specific and nonspecific biological effects?

  • Answer :

  • Counter-Screens : Test activity against unrelated targets (e.g., GPCRs) to exclude off-target effects .
  • Knockdown Studies : Use siRNA to silence putative targets and confirm mechanism .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to measure binding specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.